molecular formula C9H7NO2S B164808 6-Acetyl-2(3H)-benzothiazolone CAS No. 133044-44-7

6-Acetyl-2(3H)-benzothiazolone

Cat. No. B164808
M. Wt: 193.22 g/mol
InChI Key: UFRAIEFXNRTICG-UHFFFAOYSA-N
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Description

6-Acetyl-2(3H)-benzothiazolone, also known as 6-acetyl-2,3-dihydro-1,3-benzoxazol-2-one, is an organic compound with the molecular formula C9H7NO3 . It is commonly used in research and development .


Molecular Structure Analysis

The molecular structure of 6-Acetyl-2(3H)-benzothiazolone consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI Key is QXBNAXVXLAHDTE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Acetyl-2(3H)-benzothiazolone is a solid substance . It has a density of 1.3±0.1 g/cm3 . The compound has a molar refractivity of 44.3±0.3 cm3, and a polar surface area of 55 Å2 . Its melting point ranges from 231.0 to 240.0°C .

Scientific Research Applications

Synthesis and Analgesic Properties

A series of novel 6-substituted-2(3H)-benzothiazolones were synthesized, with a focus on their potential as analgesic agents. The most active compound in this series was 6-benzoyl-2(3H)-benzothiazolone, demonstrating superior analgesic activity compared to acetylsalicylic acid in various in vivo tests, suggesting a new type of antinociceptive agent (Yous et al., 2001).

Apoptosis Induction in Leukemia Cells

Research involving 2-Acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), a synthetically prepared benzothiazole derivative, showed its effectiveness in inducing apoptosis in human leukemia HL60 and U937 cells. This process involved mitochondrial/caspase 9/caspase 3-dependent pathways, highlighting benzothiazole's potential in cancer treatment (Repický et al., 2009).

Allelochemical Biomimetics

The synthesis of 4-acetyl-2(3H)-benzothiazolone was developed to create a biomimetic analogue of benzoxazolone allelochemicals. This compound could contribute to understanding and mimicking natural chemical interactions in ecosystems (Gerova et al., 2017).

Lipid-Lowering Effects

6-Benzoyl-2(3H)-benzothiazolone was identified as a potent compound in lowering lipid levels in mice, showing favorable comparisons with the standard drug fenofibrate. This discovery opens avenues for new treatments in hypercholesterolemia (Yous et al., 2005).

Antitumor Properties

2-(4-Aminophenyl) benzothiazole and its analogues represent a selective class of antitumor agents. These compounds, in nanomolar ranges, inhibit the growth of various human-derived tumor cell lines, indicating their potential in cancer therapy (Dubey et al., 2006).

Cholinesterase Inhibition

Benzothiazolone derivatives were evaluated for their inhibitory activity against cholinesterases, showing potential as treatment agents for Alzheimer’s disease. Certain compounds significantly inhibited butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), with implications for neurodegenerative diseases (Alagöz et al., 2022).

Metabolic Stability Improvement

Studies on various 6,5-heterocycles, including benzothiazole derivatives, aimed to improve metabolic stability in pharmacological applications, particularly in the context of dual inhibitors for PI3K/mTOR signaling pathways (Stec et al., 2011).

Anticonvulsant Activity

A range of aminobenzothiazole derivatives were synthesized and tested for anticonvulsant properties, revealing significant potential as anticonvulsant agents, especially in comparison to standard drugs like phenytoin (Amnerkar & Bhusari, 2010).

Schistosomicidal Activity

Benzothiazol-2-yl-dithiocarbamates and their copper complexes showed promising schistosomicidal activity, indicating their potential as a new class of potent agents against Schistosoma mansoni (Mahran et al., 2007).

Pharmaceutical Agent Synthesis

Benzothiazolone-based Schiff bases were synthesized and characterized, showing potential as pharmaceutically active agents. This research contributes to the development of novel therapeutic compounds (Chabane et al., 2017).

Safety And Hazards

6-Acetyl-2(3H)-benzothiazolone can cause skin irritation and serious eye irritation . Therefore, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

6-acetyl-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5(11)6-2-3-7-8(4-6)13-9(12)10-7/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRAIEFXNRTICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351021
Record name 6-Acetyl-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2(3H)-benzothiazolone

CAS RN

133044-44-7
Record name 6-Acetyl-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133044-44-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YB Ivanova, MS Gerova, GT Momekov… - COMPTES RENDUS …, 2007 - researchgate.net
A number of chalcones including thiazole cycle were synthesized by acylation of 2 (3H)-benzothiazolone and followed by a Claisen-Schmidt condensation. The chalcones were …
Number of citations: 8 www.researchgate.net
Y Ivanova, G Momekov, V Kalcheva… - Compt. Rend. Acad …, 2008 - researchgate.net
In the presence of thionyl chloride-EtOH as a catalyst, various substituted heterocyclic chalcones are synthesized by aldol condensation. The reaction is stereoselective and only trans-…
Number of citations: 4 www.researchgate.net
F Guenadil, H Aichaoui - Phosphorus, Sulfur, and Silicon and the …, 2002 - Taylor & Francis
The use of polyphosphoric acid and the complex AlCl 3 -DMF in 6-acylation of 2(3H)-benzothiazolones previously have been reported. Instead of the frequently used AlCl 3 as a catalyst …
Number of citations: 3 www.tandfonline.com
N Liessi, E Pesce, A Salis, G Damonte… - Medicinal …, 2021 - ingentaconnect.com
Background: Cystic fibrosis (CF) is the autosomal recessive disorder most common in Caucasian populations. It is caused by mutations in the cystic fibrosis transmembrane regulator …
Number of citations: 3 www.ingentaconnect.com
F Guenadil, H Aichaoui - Phosphorus, Sulfur, and Silicon and the …, 2003 - Taylor & Francis
In this work we report another method of acylation on the 6-position of the 2(3H)-benzothiazolone ring with Fries-like rearrangement catalyzed by zinc chloride instead of aluminium …
Number of citations: 3 www.tandfonline.com

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